Methyl(2-methylpropyl)amine hydrochloride (CAS 89282-62-2), also known as N-methylisobutylamine hydrochloride, is a stable, secondary aliphatic amine salt. As a solid-state building block, it is highly valued in procurement for introducing the sterically demanding N-methylisobutyl moiety into complex molecular frameworks . Unlike its highly volatile free-base counterpart, the hydrochloride form ensures extended shelf life, safe handling, and precise stoichiometric control, making it a critical precursor in pharmaceutical and agrochemical manufacturing workflows .
Attempting to substitute this specific hydrochloride salt with its free base (N-methylisobutylamine) introduces severe process liabilities; the free base is a highly flammable liquid with a boiling point of 78 °C and a flash point of -18 °C, leading to rapid evaporative loss and inaccurate weighing during scale-up . Furthermore, substituting with straight-chain analogs like N-methylbutylamine hydrochloride fails to provide the specific steric bulk of the isobutyl group [1]. This branching is frequently non-negotiable in medicinal chemistry, as it dictates precise receptor binding conformations and metabolic resistance that linear alkyl chains cannot replicate.
Methyl(2-methylpropyl)amine hydrochloride is a stable, non-volatile solid at standard temperature and pressure. In stark contrast, its free base form, N-methylisobutylamine, is a highly volatile liquid with a boiling point of 78 °C and a flash point of -18 °C . The solid hydrochloride salt completely eliminates evaporative mass loss during storage and transfer, allowing for exact molar equivalents to be weighed for sensitive coupling reactions .
| Evidence Dimension | Physical State and Volatility |
| Target Compound Data | Solid, non-volatile powder |
| Comparator Or Baseline | N-methylisobutylamine free base (Liquid, BP: 78 °C, Flash Point: -18 °C) |
| Quantified Difference | Elimination of evaporative loss and flammability hazards |
| Conditions | Standard laboratory temperature and pressure (25 °C, 1 atm) |
Ensures reproducible batch-to-batch stoichiometry in GMP or scale-up synthesis, which is impossible to guarantee with a highly volatile liquid amine.
The incorporation of the isobutyl group via Methyl(2-methylpropyl)amine hydrochloride provides a specific branched steric profile that is fundamentally different from straight-chain analogs like N-methylbutylamine [1]. In the development of advanced therapeutics, such as GPR40 full agonists, this exact N-methylisobutyl moiety is utilized to achieve optimal 3D spatial filling within the receptor binding pocket [2]. Linear substitution results in altered binding kinetics and potential loss of target affinity.
| Evidence Dimension | Steric bulk and branch profile |
| Target Compound Data | Isobutyl branched chain |
| Comparator Or Baseline | N-methylbutylamine (straight n-butyl chain) |
| Quantified Difference | Increased steric shielding and altered 3D spatial conformation around the nitrogen atom |
| Conditions | Structure-Activity Relationship (SAR) optimization in drug discovery |
Critical for researchers who require exact steric parameters to optimize receptor binding affinity and metabolic stability in lead compounds.
Utilizing the hydrochloride salt of Methyl(2-methylpropyl)amine allows for controlled, in situ liberation of the reactive secondary amine using mild bases (e.g., DIPEA or triethylamine) during reductive amination or amide coupling [1]. Compared to the direct addition of the volatile free base, this approach mitigates exothermic spikes and prevents the loss of the nucleophile to the vapor phase, thereby driving the reaction to completion with fewer side products [2].
| Evidence Dimension | Reaction rate control and reagent retention |
| Target Compound Data | In situ free-basing of hydrochloride salt |
| Comparator Or Baseline | Direct addition of volatile free base |
| Quantified Difference | Gradual nucleophile release and elimination of vapor-phase reagent loss |
| Conditions | Multi-step amidation or reductive amination in polar organic solvents |
Improves overall yield, safety, and purity profiles in complex multi-step organic synthesis workflows.
Methyl(2-methylpropyl)amine hydrochloride is the preferred precursor for synthesizing complex pharmaceutical APIs, such as GPR40 agonists, where the specific spatial volume of the isobutyl group is required to lock the molecule into an active binding conformation [1].
Because it is a stable, non-volatile solid powder, this hydrochloride salt is ideally suited for automated robotic dispensing systems in combinatorial chemistry, replacing the highly volatile free base which cannot be accurately pipetted or stored long-term in open well plates .
The compound is utilized in the targeted synthesis of α4 integrin receptor antagonists, where the N-methylisobutyl moiety provides necessary lipophilicity and metabolic resistance compared to straight-chain amine alternatives [2].
Irritant